Cas no 918967-41-6 (Benzonitrile, 3-methyl-4-(methylthio)-)

Benzonitrile, 3-methyl-4-(methylthio)- is a substituted benzonitrile derivative characterized by the presence of a methyl group at the 3-position and a methylthio group at the 4-position of the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its functional groups, which offer reactivity for further derivatization. The methylthio moiety enhances its utility as a precursor in the preparation of sulfur-containing heterocycles or as an intermediate in agrochemical and medicinal chemistry applications. Its benzonitrile core provides stability while enabling participation in nucleophilic substitution or metal-catalyzed coupling reactions. The compound is typically handled under standard laboratory conditions, requiring appropriate ventilation and protective measures due to potential irritant properties.
Benzonitrile, 3-methyl-4-(methylthio)- structure
918967-41-6 structure
Product name:Benzonitrile, 3-methyl-4-(methylthio)-
CAS No:918967-41-6
MF:C9H9NS
MW:163.239460706711
CID:767526
PubChem ID:57856606

Benzonitrile, 3-methyl-4-(methylthio)- Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, 3-methyl-4-(methylthio)-
    • 3-methyl-4-methylsulfanylbenzonitrile
    • 918967-41-6
    • SCHEMBL4031416
    • DTXSID90728140
    • A1-03325
    • 3-methyl-4-(methylthio)benzonitrile
    • 3-Methyl-4-(methylsulfanyl)benzonitrile
    • BGEOBICMHWOYBC-UHFFFAOYSA-N
    • 3-Methyl-4-methylsulfanyl-benzonitrile
    • EN300-6768557
    • Inchi: InChI=1S/C9H9NS/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,1-2H3
    • InChI Key: BGEOBICMHWOYBC-UHFFFAOYSA-N
    • SMILES: Cc1cc(ccc1SC)C#N

Computed Properties

  • Exact Mass: 163.04557046g/mol
  • Monoisotopic Mass: 163.04557046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.1Ų
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 283.2±33.0 °C at 760 mmHg
  • Flash Point: 125.1±25.4 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Benzonitrile, 3-methyl-4-(methylthio)- Security Information

Benzonitrile, 3-methyl-4-(methylthio)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6768557-0.25g
3-methyl-4-(methylsulfanyl)benzonitrile
918967-41-6 95.0%
0.25g
$162.0 2025-03-12
Enamine
EN300-6768557-2.5g
3-methyl-4-(methylsulfanyl)benzonitrile
918967-41-6 95.0%
2.5g
$810.0 2025-03-12
Enamine
EN300-6768557-5.0g
3-methyl-4-(methylsulfanyl)benzonitrile
918967-41-6 95.0%
5.0g
$1199.0 2025-03-12
Enamine
EN300-6768557-10.0g
3-methyl-4-(methylsulfanyl)benzonitrile
918967-41-6 95.0%
10.0g
$1778.0 2025-03-12
Enamine
EN300-6768557-0.5g
3-methyl-4-(methylsulfanyl)benzonitrile
918967-41-6 95.0%
0.5g
$310.0 2025-03-12
Enamine
EN300-6768557-0.1g
3-methyl-4-(methylsulfanyl)benzonitrile
918967-41-6 95.0%
0.1g
$113.0 2025-03-12
Enamine
EN300-6768557-1.0g
3-methyl-4-(methylsulfanyl)benzonitrile
918967-41-6 95.0%
1.0g
$414.0 2025-03-12
Enamine
EN300-6768557-0.05g
3-methyl-4-(methylsulfanyl)benzonitrile
918967-41-6 95.0%
0.05g
$76.0 2025-03-12

Additional information on Benzonitrile, 3-methyl-4-(methylthio)-

Benzonitrile, 3-methyl-4-(methylthio)- (CAS No. 918967-41-6)

Benzonitrile, 3-methyl-4-(methylthio)-, also known by its CAS registry number 918967-41-6, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of aromatic nitriles and features a methylthio group at the para position relative to the nitrile group. Its molecular formula is C9H11NS, and it has a molecular weight of approximately 155.25 g/mol.

The structure of Benzonitrile, 3-methyl-4-(methylthio)- consists of a benzene ring with two substituents: a nitrile group (-CN) at position 3 and a methylthio group (-SMe) at position 4. The presence of these groups imparts distinct chemical and physical properties to the compound. The nitrile group is known for its ability to participate in various nucleophilic and electrophilic reactions, while the methylthio group introduces sulfur into the molecule, which can influence its reactivity and stability.

Recent studies have highlighted the potential of Benzonitrile, 3-methyl-4-(methylthio)- as an intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it a valuable precursor for the synthesis of more complex molecules. For instance, researchers have explored its use in the preparation of biologically active compounds, such as antifungal agents and insecticides. The methylthio group in particular has been shown to enhance the bioavailability of certain drugs, making this compound a promising candidate for drug delivery systems.

In addition to its role in organic synthesis, Benzonitrile, 3-methyl-4-(methylthio)- has been investigated for its applications in materials science. Its sulfur-containing structure makes it suitable for use in sulfur-based polymers and composites. Recent advancements in polymer chemistry have demonstrated that this compound can be used as a building block for high-performance materials with enhanced mechanical and thermal properties.

The synthesis of Benzonitrile, 3-methyl-4-(methylthio)- typically involves multi-step processes that include Friedel-Crafts alkylation or acylation followed by substitution reactions. Researchers have optimized these processes to improve yield and purity, making large-scale production more feasible. The compound is also being explored for its potential use in green chemistry applications, where it could serve as an environmentally friendly alternative to traditional reagents.

From an environmental standpoint, understanding the fate and transport of Benzonitrile, 3-methyl-4-(methylthio)- in natural systems is crucial. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microorganisms playing a key role in its transformation. However, further research is needed to assess its long-term impact on ecosystems and develop strategies for minimizing environmental risks associated with its use.

In conclusion, Benzonitrile, 3-methyl-4-(methylthio)- (CAS No. 918967-41-6) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, materials science, and drug development. As research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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